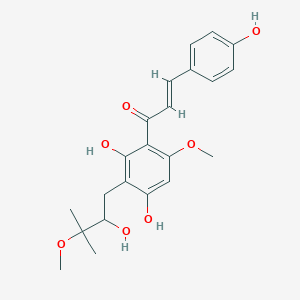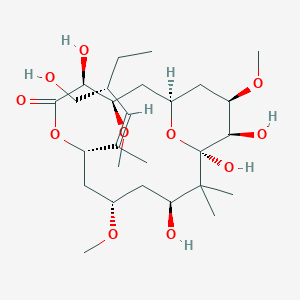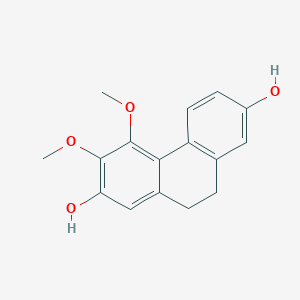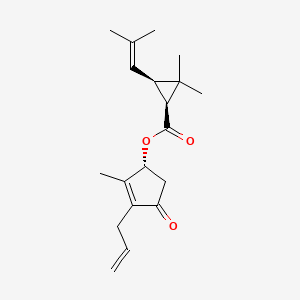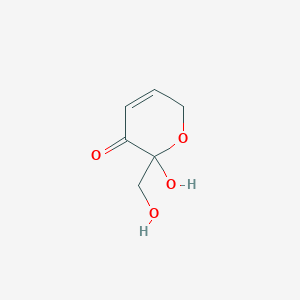
Microthecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microthecin is a metabolite isolated from morels (e.g. Morchella costata) and red algae (e.g. Gracilariopsis lemaneiformis). It has a role as an algal metabolite.
Aplicaciones Científicas De Investigación
Microthecin in Plant Growth
Microthecin, a secondary metabolite found in fungi and marine red seaweeds, has shown significant benefits in plant growth. A study by Wang Yong-zhang (2007) demonstrated that when applied to cucumber seed germination and seedling growth through soaking, soil application, or leaf spraying, Microthecin increased plant fresh and dry weights, chlorophyll contents, root vigor, photosynthesis, and sugar and protein contents. The most effective concentrations were 100 mg/L for soaking or spraying and 1,000 mg/L for soil treatments (Wang Yong-zhang, 2007).
Enzymatic Production and Stability of Microthecin
Microthecin, with anti-microbial activity, is a product of the anhydrofructose pathway and can be formed enzymatically. Yu et al. (2008) explored the yield and purity of microthecin under various conditions using the enzyme aldos-2-ulose dehydratase from Phanerochaete chrysosporium. They found that the enzyme had a higher conversion rate for microthecin in a controlled pH environment and that microthecin was most stable in de-ionized water and freeze-dried form (Yu, Andreassen, & Lundt, 2008).
Antibacterial Peptides: Microcins
Microcins, closely related to microthecin, are antibacterial peptides produced by enterobacteria. They are ribosomally synthesized as precursors and undergo post-translational modifications. Duquesne et al. (2007) reviewed microcin structures, antibacterial activities, genetic systems, biosyntheses, and mechanisms of action, highlighting their potential in microbial competition and as therapeutic agents (Duquesne, Destoumieux‐Garzon, Péduzzi, & Rebuffat, 2007).
Propiedades
Nombre del producto |
Microthecin |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
6-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-4-6(9)5(8)2-1-3-10-6/h1-2,7,9H,3-4H2 |
Clave InChI |
FUJVJJBVXLPRQJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)C(O1)(CO)O |
SMILES canónico |
C1C=CC(=O)C(O1)(CO)O |
Sinónimos |
microthecin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



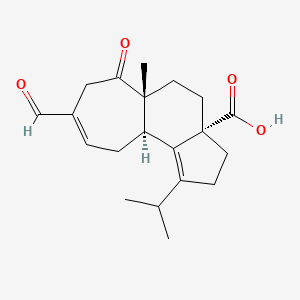
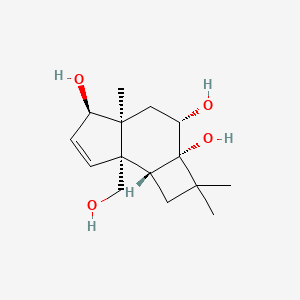
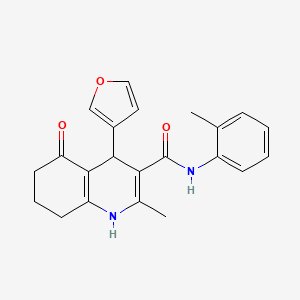
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(12,14-dimethylhexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1251235.png)
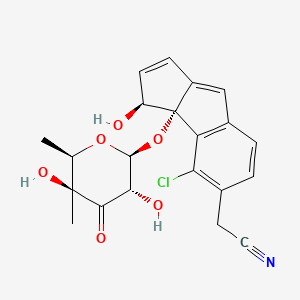
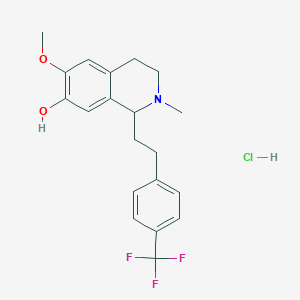
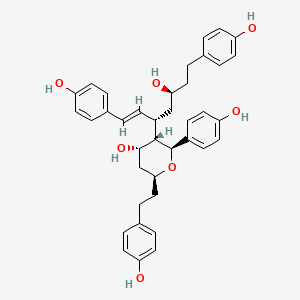
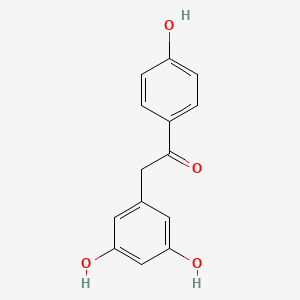
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251243.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1251246.png)
